molecular formula C17H19NO B8596596 N-(2-methyl-2-phenylpropyl)benzamide CAS No. 88422-79-1

N-(2-methyl-2-phenylpropyl)benzamide

Cat. No.: B8596596
CAS No.: 88422-79-1
M. Wt: 253.34 g/mol
InChI Key: YLZPXJVMFBVKEE-UHFFFAOYSA-N
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Description

Contextualization of Benzamides as a Privileged Scaffold in Chemical Research

Benzamides are recognized as a "privileged scaffold" in medicinal chemistry, a term that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The benzamide (B126) moiety is a common feature in a wide range of pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, and antitumor properties. nih.gov The structural simplicity of the benzamide core, combined with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it an ideal template for the design of new therapeutic agents. nih.gov

The amide bond in benzamides is a key structural feature, providing a stable, planar linkage that can correctly orient substituent groups for optimal interaction with biological targets. The hydrogen-bonding capabilities of the amide N-H and C=O groups are crucial for molecular recognition processes. Furthermore, the aromatic ring of the benzoyl group can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to enhance binding affinity and selectivity for a specific biological target.

Overview of Structural Diversity and Synthetic Utility of N-Substituted Benzamides

The true versatility of the benzamide scaffold is realized through the diversity of N-substituted derivatives. The nitrogen atom of the amide can be appended with a vast array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. This structural diversity allows for the exploration of a vast chemical space, leading to the discovery of compounds with tailored properties.

The synthesis of N-substituted benzamides is typically straightforward, further enhancing their utility in organic synthesis. Common synthetic routes involve the acylation of a primary or secondary amine with benzoyl chloride or a benzoic acid derivative activated with a coupling agent. nanobioletters.com This robust and high-yielding reaction allows for the facile introduction of various substituents on the amide nitrogen. The general synthetic approach is outlined below:

General Synthesis of N-Substituted Benzamides

Reaction of a substituted amine with benzoyl chloride in the presence of a base.

R-NH2 + C6H5COCl → C6H5CONH-R + HCl

This synthetic accessibility has enabled the creation of large libraries of N-substituted benzamides for high-throughput screening in drug discovery programs. The ability to systematically modify the N-substituent provides a powerful tool for establishing structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of drug candidates. nih.gov

Rationale and Scope of Research on N-(2-methyl-2-phenylpropyl)benzamide

While the broader class of benzamides has been extensively studied, research specifically focused on this compound is notably limited in the publicly available scientific literature. However, an analysis of its structure provides a rationale for its potential interest in chemical research.

The N-substituent, a 2-methyl-2-phenylpropyl group, is a bulky, lipophilic moiety containing a quaternary carbon atom. This sterically hindered group can significantly influence the conformational preferences of the molecule and its ability to interact with biological targets. The presence of a phenyl ring within the N-substituent introduces additional possibilities for aromatic interactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 88422-79-1
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol

Data sourced from publicly available chemical databases.

The rationale for synthesizing and studying this particular compound could stem from several areas of interest:

Exploration of Structure-Activity Relationships: As part of a larger library of N-substituted benzamides, this compound could be synthesized to probe the effects of steric bulk and lipophilicity at the N-position on a specific biological activity.

Investigation of Conformational Effects: The bulky substituent may lock the molecule into specific conformations, which could be of interest for studying the conformational requirements of receptor binding.

Development of Novel Materials: The rigid and bulky nature of the N-substituent could impart interesting solid-state properties, making it a candidate for investigation in materials science.

The scope of research on this compound would likely involve its synthesis, full spectroscopic characterization (NMR, IR, Mass Spectrometry), and potentially single-crystal X-ray diffraction to determine its solid-state structure. Following this, it could be screened for various biological activities based on the known pharmacological profile of other benzamide derivatives.

Current Gaps and Future Directions in this compound Research

The most significant gap in the current knowledge is the lack of published research on this compound. While its chemical structure is known and it is commercially available from some suppliers, there is a dearth of information regarding its synthesis, properties, and potential applications.

Future research directions for this compound could include:

Development and Optimization of a Synthetic Route: A detailed investigation into an efficient and scalable synthesis of the compound would be the first logical step.

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of its properties, including solubility, melting point, and detailed spectroscopic data, would be essential for any future studies.

Computational Modeling: Molecular modeling studies could be employed to predict its conformational preferences and potential interactions with various biological targets.

Biological Screening: Based on the known activities of other benzamides, this compound could be screened for a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects.

Materials Science Applications: Its potential use in the development of new organic materials with interesting photophysical or electronic properties could be explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88422-79-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)benzamide

InChI

InChI=1S/C17H19NO/c1-17(2,15-11-7-4-8-12-15)13-18-16(19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,18,19)

InChI Key

YLZPXJVMFBVKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N 2 Methyl 2 Phenylpropyl Benzamide

Classical Amide Bond Formation Strategies

Traditional methods for amide synthesis have been the bedrock of organic chemistry for over a century. These strategies typically involve the reaction of a carboxylic acid or its activated derivative with an amine. For the synthesis of N-(2-methyl-2-phenylpropyl)benzamide, these classical routes remain highly relevant and are widely practiced.

Direct Condensation Approaches for this compound Synthesis

The most straightforward approach to forming this compound is the direct condensation of benzoic acid and 2-methyl-2-phenylpropan-1-amine (B1346085). This method, while conceptually simple, often requires high temperatures to drive off the water molecule formed during the reaction, thereby shifting the equilibrium towards the product side. To facilitate this process, azeotropic removal of water using a Dean-Stark apparatus is a common technique.

The direct thermal amidation is often carried out in a high-boiling point solvent like toluene (B28343) or xylene. Catalysts can also be employed to enhance the reaction rate and yield. Boric acid and various metal catalysts have been shown to be effective for direct amidation reactions.

Reactant 1 Reactant 2 Catalyst Solvent Temperature Reaction Time Yield
Benzoic acid2-methyl-2-phenylpropan-1-amineBoric acidTolueneReflux18-24 hModerate to High
Benzoic acid2-methyl-2-phenylpropan-1-amineZrCl4XyleneReflux12-18 hGood

Acyl Chloride/Acid Chloride Mediated Amidation Routes for this compound

A more reactive approach involves the use of an activated carboxylic acid derivative, most commonly an acyl chloride. In this method, benzoic acid is first converted to benzoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is a highly reactive electrophile that readily reacts with 2-methyl-2-phenylpropan-1-amine to form the desired amide.

This reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. nih.govresearchgate.netnanobioletters.comresearchgate.net The reaction is often performed in a two-phase system (e.g., dichloromethane (B109758) and water) to facilitate the separation of the product. nih.gov

Reactant 1 Reactant 2 Base Solvent Temperature Reaction Time Yield
Benzoyl chloride2-methyl-2-phenylpropan-1-aminePyridineDichloromethane0 °C to RT1-3 hHigh
Benzoyl chloride2-methyl-2-phenylpropan-1-amineaq. NaOHDichloromethane/Water0 °C to RT1-3 hHigh

Carbodiimide Coupling Methodologies for this compound Formation

Carbodiimide coupling agents are widely used in amide bond formation, particularly for sensitive substrates or when milder reaction conditions are required. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. researchgate.netpeptide.com These reagents activate the carboxylic acid group of benzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine, 2-methyl-2-phenylpropan-1-amine, to yield this compound.

To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization if chiral centers are present.

Reactant 1 Reactant 2 Coupling Agent Additive Solvent Temperature Yield
Benzoic acid2-methyl-2-phenylpropan-1-amineEDCHOBtDichloromethaneRoom TempHigh
Benzoic acid2-methyl-2-phenylpropan-1-amineDCCDMAPAcetonitrile (B52724)Room TempGood to High

Modern and Sustainable Synthetic Paradigms

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of amides, with biocatalysis and solvent-free approaches gaining prominence.

Biocatalytic Approaches to Amide Bond Formation Relevant to this compound

Enzymes, particularly lipases, have emerged as powerful catalysts for amide bond formation. researchgate.net These biocatalysts offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature and neutral pH), and the use of environmentally benign solvents like water or solvent-free systems.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to catalyze the direct amidation of benzoic acid with 2-methyl-2-phenylpropan-1-amine. The enzyme's active site can accommodate a range of substrates, and its use can lead to high yields and purity of the final product. However, the steric hindrance of 2-methyl-2-phenylpropan-1-amine might influence the reaction rate and efficiency.

Reactant 1 Reactant 2 Biocatalyst Solvent Temperature Reaction Time Yield
Benzoic acid2-methyl-2-phenylpropan-1-amineImmobilized Lipase (e.g., Novozym 435)Heptane60-80 °C24-72 hModerate to Good
Ethyl benzoate2-methyl-2-phenylpropan-1-amineImmobilized Lipase (e.g., Novozym 435)Solvent-free80-100 °C12-48 hGood to High

Solvent-Free and Environmentally Conscious Synthetic Pathways

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. Microwave-assisted organic synthesis (MAOS) has become a popular technique for conducting solvent-free reactions. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating.

The synthesis of this compound can be efficiently carried out by mixing benzoic acid and 2-methyl-2-phenylpropan-1-amine, with or without a catalyst, and subjecting the mixture to microwave irradiation. This approach is particularly attractive for its operational simplicity and reduced environmental impact.

Reactant 1 Reactant 2 Catalyst Conditions Power Time Yield
Benzoic acid2-methyl-2-phenylpropan-1-amineNoneSolvent-free, Microwave100-300 W5-15 minGood to High
Benzoyl chloride2-methyl-2-phenylpropan-1-amineNoneSolvent-free, Microwave100-300 W2-10 minHigh

Microwave-Assisted and Ultrasonic Irradiation Methods in Benzamide (B126) Synthesis

Conventional methods for synthesizing amides often require long reaction times and high temperatures. researchgate.net Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation have emerged as powerful, green chemistry tools that significantly accelerate these reactions. nih.govrasayanjournal.co.in These techniques offer advantages such as rapid and uniform heating, reduced reaction times, higher yields, and often solvent-free conditions. researchgate.netnih.govtandfonline.comscitechnol.com

Microwave-Assisted Synthesis:

Microwave irradiation directly heats the reactants and solvents, leading to a rapid and uniform temperature increase throughout the reaction mixture. researchgate.net This avoids the decomposition of products that can occur on the hot surfaces of conventionally heated reaction vessels. researchgate.net For the synthesis of benzamides, microwave energy can facilitate the direct amidation of a carboxylic acid (like benzoic acid) and an amine (like 2-methyl-2-phenylpropan-1-amine) without the need for coupling reagents. nih.govnih.gov This method is atom-efficient and minimizes waste. nih.gov

Studies have shown that direct amidation reactions under microwave irradiation can be completed in as little as 8 to 12 minutes, yielding nearly quantitative results. researchgate.nettandfonline.com In some protocols, a catalyst such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used in minute quantities under solvent-free conditions to achieve high yields. nih.govnih.gov The direct reaction of benzoic acid with a primary amine under microwave irradiation (e.g., 200 W, 150 °C) for 6-8 minutes has been reported to produce the corresponding benzamide in high yield. tandfonline.com

Ultrasonic Irradiation Methods:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. chemmethod.com This technique is noted for being energy-efficient, low-cost, and environmentally friendly. acs.org

Ultrasound has been successfully applied to the synthesis of amides from various starting materials. For instance, nitriles can be converted to amides in the presence of a nucleophilic oxygen source under ultrasonic irradiation, with reactions completing in 15-90 minutes at room temperature with good to excellent yields. orgchemres.org Another approach involves the oxidative amidation of aldehydes and amines, using water as a green solvent and air as an oxidant, catalyzed by a metal-organic framework (MOF) under ultrasound, yielding products in 75-90% yields. acs.org The use of ultrasound can dramatically reduce reaction times from hours under conventional heating to minutes. chemmethod.com

Table 1: Comparison of Conventional vs. Energy-Assisted Benzoylation Methods. chemmethod.com
MethodTypical Reaction TimeKey Advantages
Conventional Heating5 - 8 hoursEstablished methodology
Ultrasonic Irradiation40 - 60 minutesRate enhancement, milder conditions, cavitation effects
Microwave Irradiation4 - 6 minutesSignificant rate acceleration, bulk molecular activation, high yields

Derivatization and Functionalization Strategies for the this compound Core

Modification of the core structure of this compound allows for the synthesis of a library of related compounds with potentially diverse properties. This can be achieved by introducing new functional groups onto either the benzoyl or the phenylpropyl aromatic rings.

Regioselective functionalization involves the targeted modification of a specific position on a molecule. In the context of this compound, the amide group can act as a directing group in C-H activation reactions, typically guiding functionalization to the ortho-position of the benzoyl ring. researchgate.netacs.org

Transition metal-catalyzed C-H functionalization has become a powerful tool for atom-economical synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net For example, palladium-catalyzed reactions can achieve regioselective C-H functionalization and annulation of N-sulfonyl amides with allylbenzenes. acs.org Similarly, rhodium-catalyzed amidation of benzoic acids can occur at the ortho C-H bond. nih.gov While the phenylpropyl ring lacks a strong directing group, its electronic properties will influence electrophilic aromatic substitution patterns, typically favoring para and ortho substitution. The steric bulk of the tert-butyl group may favor functionalization at the less hindered para-position.

Transition-metal-catalyzed cross-coupling reactions are fundamental methods for constructing new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org To apply these methods to this compound, the molecule would first need to be halogenated (e.g., brominated or iodinated) on one of its aromatic rings. The resulting aryl halide can then serve as a substrate in various palladium-catalyzed couplings. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond, enabling the introduction of new aryl or alkyl groups. rsc.org

Buchwald-Hartwig Amination: This method forms a new C-N bond by coupling an aryl halide with an amine. nih.gov This could be used to introduce additional amino functionalities to the core structure.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a route to introduce alkynyl groups.

Heck Coupling: This reaction forms a C-C bond by coupling an aryl halide with an alkene.

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Modification. rsc.orgnih.gov
Reaction NameCoupling PartnerBond FormedTypical Application
Suzuki-MiyauraOrganoboron ReagentC-C (Aryl-Aryl, Aryl-Alkyl)Synthesis of biaryls and alkylarenes
Buchwald-HartwigAmineC-NSynthesis of arylamines
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Introduction of alkynyl moieties
HeckAlkeneC-C (Aryl-Vinyl)Synthesis of substituted alkenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. uomustansiriyah.edu.iq For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). chemistrysteps.compressbooks.pub

To utilize this strategy for modifying this compound, one would first need to introduce a strong electron-withdrawing group onto one of the phenyl rings, for example, through nitration. Subsequent halogenation would provide the necessary substrate. The activated aryl halide could then react with various nucleophiles (e.g., alkoxides, amines, thiolates) to displace the halide and form a new derivative. chemistrysteps.comacsgcipr.org

The mechanism involves a two-step addition-elimination process. pressbooks.pub The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqyoutube.com Recent research has also uncovered "directed SNAr" reactions where an ortho-iodobenzamide can react with amines without requiring a strong electron-withdrawing group, expanding the utility of this reaction. rsc.orgrsc.org

Comprehensive Spectroscopic and Chromatographic Characterization of N 2 Methyl 2 Phenylpropyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the N-(2-methyl-2-phenylpropyl)benzamide molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the benzamide (B126) and the 2-methyl-2-phenylpropyl moieties.

The benzoyl group's aromatic protons would appear as complex multiplets in the downfield region (typically 7.4-7.8 ppm). The single phenyl group attached to the propyl chain would also produce signals in the aromatic region (around 7.2-7.4 ppm). A key signal would be the amide proton (N-H), which is expected to appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) and its chemical shift can be highly variable depending on solvent and concentration. The aliphatic portion of the molecule would give rise to signals in the upfield region: a singlet for the two equivalent methyl groups and a doublet for the methylene (B1212753) (CH₂) group adjacent to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Benzoyl Aromatic (ortho) ~7.75 Multiplet 2H
Benzoyl Aromatic (meta, para) ~7.45 Multiplet 3H
Phenyl Aromatic ~7.30 Multiplet 5H
Amide (N-H) ~6.5 - 8.0 Broad Singlet / Triplet 1H
Methylene (-CH₂-) ~3.50 Doublet 2H

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would confirm the carbon backbone of the structure. A key downfield signal would correspond to the amide carbonyl carbon (~167 ppm). The aromatic carbons would resonate in the 125-145 ppm range, with quaternary carbons appearing as weaker signals. The aliphatic carbons—the quaternary carbon of the propyl chain, the methylene carbon, and the methyl carbons—would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~167
Phenyl Quaternary ~145
Benzoyl Quaternary ~135
Aromatic CH (Benzoyl & Phenyl) ~126-132
Methylene (-CH₂-) ~50
Propyl Quaternary (-C(CH₃)₂-) ~40

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the amide N-H proton and the adjacent methylene (-CH₂) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.com It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, linking the methylene proton signal (~3.50 ppm) to the methylene carbon signal (~50 ppm). chemicalbook.com

A correlation from the methylene (-CH₂) protons to the amide carbonyl carbon, confirming the amide bond linkage.

Correlations from the methyl (-CH₃) protons to the adjacent quaternary carbon and the methylene carbon.

Correlations from the methylene (-CH₂) protons to the phenyl quaternary carbon, linking the side chain to the phenyl ring.

Amide bonds possess a significant degree of double-bond character due to resonance, which leads to restricted rotation around the C-N bond. nih.gov This restricted rotation can give rise to distinct conformers (rotamers) that may be observable by NMR at low temperatures.

Dynamic NMR (DNMR) studies would involve recording ¹H NMR spectra over a range of temperatures. At a sufficiently low temperature, the rotation around the amide C-N bond would be slow on the NMR timescale, potentially leading to the appearance of separate sets of signals for the different rotamers. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the distinct signals for the rotamers would broaden and merge into a single, time-averaged signal. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the conformational dynamics of the molecule.

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal packing arrangements.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR could reveal structural details that are averaged out in solution. For example, subtle differences in the conformations of molecules within the crystal lattice could lead to the splitting of signals that appear as single peaks in solution NMR. Furthermore, ssNMR can be used to probe intermolecular interactions, providing insights into the crystal packing of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The amide C=O stretching vibration (Amide I band) would result in a strong absorption near 1640-1660 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide N-H Stretch ~3300 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Amide C=O (Amide I) Stretch ~1650 Strong
Aromatic C=C Stretch 1450 - 1600 Medium

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its secondary amide structure and the presence of aromatic and aliphatic moieties.

The most diagnostic absorptions for an amide are the N-H and C=O stretching vibrations. mdpi.comnih.gov A sharp band observed in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretch in a secondary amide. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, typically appears as a strong absorption between 1630 and 1680 cm⁻¹. nih.gov The amide II band, resulting from a combination of N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ range. nih.gov

Additional significant peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 N-H Stretch Secondary Amide
3100-3000 C-H Stretch (sp²) Aromatic
3000-2850 C-H Stretch (sp³) Aliphatic
~1660 C=O Stretch (Amide I) Amide
~1540 N-H Bend, C-N Stretch (Amide II) Amide

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, the Raman spectrum is particularly useful for identifying non-polar bonds and symmetric vibrations.

Strong signals are expected for the aromatic ring vibrations, especially the symmetric "ring-breathing" mode, which typically appears as a sharp band around 1000 cm⁻¹. The C=O stretch of the amide group is also Raman active. Aliphatic C-H stretching and bending modes are present but often weaker than the aromatic signals. The analysis of these vibrational modes provides a detailed fingerprint of the molecule's structure.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100-3000 Aromatic C-H Stretch Aromatic
3000-2850 Aliphatic C-H Stretch Aliphatic
~1660 C=O Stretch (Amide I) Amide
~1600 Aromatic C=C Stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₇H₁₉NO) is 253 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺•) at an m/z ratio of 253.

The fragmentation pattern provides significant structural confirmation. Key fragmentation pathways for amides involve α-cleavage relative to the carbonyl group and the nitrogen atom. Expected primary fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very stable and abundant ion. Cleavage of the bond between the nitrogen and the bulky alkyl substituent can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds and assessing sample purity. nih.govresearchgate.net For this compound, a GC-MS analysis would involve injecting a solution of the compound onto a capillary column (e.g., a non-polar VF-5ms column). nih.gov The compound would travel through the column at a rate determined by its volatility and interactions with the stationary phase, resulting in a characteristic retention time. unl.edu

The mass spectrometer detector records the mass spectrum of the compound as it elutes from the column. A single sharp peak in the total ion chromatogram (TIC) at a specific retention time, with the corresponding mass spectrum matching that of the target compound, would indicate a high degree of purity. The presence of other peaks would signify impurities, which could be identified by their respective mass spectra.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identification

HPLC-MS is a powerful technique for the analysis of less volatile or thermally sensitive compounds. nih.gov It is well-suited for confirming the identity and purity of this compound. A reversed-phase HPLC method, likely using a C18 or phenyl-functionalized column, would be employed. nih.govmdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate ionization. nih.gov

The compound would elute at a characteristic retention time, and the coupled mass spectrometer (often using electrospray ionization, ESI) would detect the protonated molecule [M+H]⁺ at m/z 254. The high sensitivity and specificity of HPLC-MS allow for the detection of trace-level impurities and provide robust confirmation of the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the benzoyl group and the isolated phenyl group. These aromatic systems give rise to characteristic absorptions in the UV region, primarily due to π → π* transitions.

The benzoyl chromophore, where the carbonyl group is conjugated with the phenyl ring, is expected to produce a strong absorption band (the E-band) below 250 nm and a weaker, structured absorption (the B-band) at longer wavelengths, typically around 270-280 nm. nist.gov The isolated phenyl group on the propyl chain will also contribute to the absorption in the region around 260 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are sensitive to the solvent used.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

λ_max (nm) Electronic Transition Chromophore
~230 π → π* (E-band) Benzoyl (C₆H₅-CO)
~275 π → π* (B-band) Benzoyl (C₆H₅-CO)

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound, with the molecular formula C₁₇H₁₉NO, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's stoichiometric purity and correct elemental formula.

Table 4: Elemental Composition of this compound (C₁₇H₁₉NO)

Element Theoretical Percentage (%)
Carbon 80.59
Hydrogen 7.56
Nitrogen 5.53

Computational and Theoretical Studies on N 2 Methyl 2 Phenylpropyl Benzamide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. These theoretical approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be employed to predict a variety of properties, including molecular orbital energies, charge distributions, and reactivity indices. This information is crucial for understanding the chemical behavior of a compound.

Selection and Validation of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets generally provide more accurate results but are computationally more demanding. The exchange-correlation functional is an approximation of the complex electron exchange and correlation energies.

The selection of an appropriate combination of basis set and functional is critical and is often validated by comparing calculated properties with available experimental data for similar molecules. For organic molecules, basis sets like 6-31G(d,p) or larger are commonly used in conjunction with functionals such as B3LYP.

Molecular Structure and Electronic Properties

Understanding the three-dimensional structure and electronic characteristics of a molecule is fundamental to predicting its behavior.

Geometry Optimization and Conformational Landscapes of N-(2-methyl-2-phenylpropyl)benzamide

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For flexible molecules like this compound, which have several rotatable bonds, a conformational analysis is necessary. This involves exploring the potential energy surface to identify different stable conformations (conformers) and the energy barriers between them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red or yellow areas typically represent electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.net MEP maps are valuable for predicting intermolecular interactions and reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. wikipedia.orgresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as core orbitals, lone pairs, and bonds. wikipedia.org For this compound, an NBO analysis would provide quantitative insights into the electronic structure and stability.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). This energy term measures the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the context of this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma and pi bonds.

A hypothetical NBO analysis for this compound might yield data similar to that observed for other N-substituted benzamides. The table below illustrates the types of donor-acceptor interactions and their potential stabilization energies.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative)
n(N)π(C=O)50-70
n(O)σ(N-Ccarbonyl)5-15
n(O)σ(Ccarbonyl-Cphenyl)2-8
π(C=C)phenylπ(C=C)phenyl20-30
σ(C-H)σ*(C-C)1-5

These values would highlight the delocalization pathways within the molecule, confirming the partial double bond character of the C-N amide bond and the electronic communication between the benzoyl and the 2-methyl-2-phenylpropyl moieties.

Intermolecular Interactions and Solid-State Characteristics

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Packing Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify regions of close contact, which are indicative of intermolecular interactions.

For this compound, the Hirshfeld surface would likely reveal several key interactions. Red spots on the dnorm surface would indicate close contacts, such as hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor. Weaker C-H···O and C-H···π interactions would also be visible as distinct regions on the surface.

O···H/H···O contacts: These appear as distinct "wings" or "spikes" on the plot and correspond to hydrogen bonding interactions. Their prominence would indicate the importance of N-H···O or C-H···O hydrogen bonds in the crystal packing.

C···H/H···C contacts: These represent van der Waals interactions and potential C-H···π interactions. They usually form wing-like features on the plot.

C···C contacts: These can indicate π-π stacking interactions between the phenyl rings and would appear as a characteristic feature at longer di and de values.

The relative percentage contributions of these contacts provide a quantitative summary of the packing forces. For similar benzamide (B126) derivatives, H···H interactions often account for the largest percentage, followed by O···H and C···H contacts. nih.govsemanticscholar.org

Investigation of Hydrogen Bonding Networks and π-π Stacking in Solid Forms

In the solid state, this compound is expected to form well-defined supramolecular structures through hydrogen bonding and π-π stacking. The primary hydrogen bond would be the intermolecular N-H···O interaction between the amide groups of adjacent molecules. This is a common and strong interaction in benzamide derivatives, often leading to the formation of chains or dimers. nih.gov The geometry of this hydrogen bond (donor-hydrogen, hydrogen-acceptor distances, and the angle) would be a key determinant of the crystal packing.

In addition to the primary N-H···O hydrogen bond, weaker C-H···O interactions, where C-H groups from the phenyl or alkyl parts of the molecule interact with the carbonyl oxygen, are also likely to be present. Furthermore, C-H···π interactions, involving the interaction of C-H bonds with the electron-rich π systems of the phenyl rings, could play a role in stabilizing the crystal structure.

Given the presence of two phenyl rings, π-π stacking interactions are also highly probable. These can occur in either a face-to-face or an offset (face-to-sheath) arrangement. The centroid-to-centroid distance between the interacting rings and the slip angle would characterize the geometry of these interactions. These non-covalent interactions work in concert to create a stable three-dimensional crystal lattice.

Energy Framework Analysis for Quantitative Assessment of Interactions

Energy framework analysis is a computational method that provides a quantitative assessment of the intermolecular interaction energies within a crystal lattice. mdpi.commdpi.com This analysis calculates the interaction energies between a central molecule and its neighbors and visualizes them as a network of cylinders, where the radius of the cylinder is proportional to the strength of the interaction. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.

By visualizing the energy frameworks, one can discern the topology of the interaction energies. For example, a herringbone packing motif would show a different energy framework topology compared to a stacked arrangement. This analysis allows for a deeper understanding of the forces that govern the crystal packing and can help to explain the physical properties of the solid material. The table below presents a hypothetical breakdown of interaction energies for a pair of molecules in a crystal lattice of a similar compound.

Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)
N-H···O Hydrogen Bond-50-20-70
π-π Stacking-15-35-50
C-H···O Interaction-10-15-25

Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Approaches

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is used to identify and visualize non-covalent interactions. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density can reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For this compound, an RDG analysis would visually confirm the presence of the intermolecular interactions discussed previously, such as N-H···O hydrogen bonds and π-π stacking, as broad, low-density spikes in the RDG plot.

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.de In AIM, a bond is characterized by the presence of a bond critical point (BCP) between two atoms. The properties of the electron density at the BCP, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H), provide information about the nature of the interaction.

For the intermolecular interactions in this compound, an AIM analysis would identify BCPs between the atoms involved in hydrogen bonds and other close contacts. For a typical N-H···O hydrogen bond, the values of ρ would be relatively low, and ∇²ρ would be positive, characteristic of a closed-shell interaction. The analysis of bond paths and critical points would provide a detailed and quantitative picture of the bonding network in the crystal. wiley-vch.de

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.gov For this compound, these methods can provide valuable information that complements experimental spectroscopic data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This allows for a detailed assignment of the experimental infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various C-H and C=C stretching and bending modes of the phenyl rings and alkyl chain. Comparing the calculated and experimental spectra can help to confirm the molecular structure and identify conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) of NMR-active nuclei, such as ¹H and ¹³C, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can aid in the assignment of complex NMR spectra and can be used to study the effects of conformation and intermolecular interactions on the chemical shifts.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This involves calculating the energies and oscillator strengths of the electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying virtual orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the phenyl rings and n-π* transitions involving the carbonyl group.

A table of predicted spectroscopic data for a similar benzamide derivative might look as follows:

Spectroscopic ParameterCalculated Value (Illustrative)Experimental Value (Illustrative)
ν(N-H) stretch (IR)3400 cm⁻¹3350 cm⁻¹
ν(C=O) stretch (IR)1680 cm⁻¹1650 cm⁻¹
¹H NMR δ (amide N-H)8.5 ppm8.2 ppm
¹³C NMR δ (C=O)165 ppm168 ppm
λmax (UV-Vis)250 nm255 nm

These computational predictions are invaluable for interpreting experimental data and for gaining a deeper understanding of the electronic and structural properties of this compound.

Chemical Reactivity and Mechanistic Investigations of N 2 Methyl 2 Phenylpropyl Benzamide

Study of Oxidation Reactions and Pathways

The oxidation of N-(2-methyl-2-phenylpropyl)benzamide can occur at several sites, including the benzylic carbon of the side chain, the aromatic rings, or the nitrogen atom, depending on the oxidant and reaction conditions.

The methylene (B1212753) group adjacent to the amide nitrogen is a potential site for oxidation. Oxoammonium-catalyzed oxidations, for instance, have been shown to convert N-substituted amines into amides via a hydride transfer mechanism. chemrxiv.org While this compound is already an amide, stronger oxidizing conditions could potentially lead to further reactions. Hypervalent iodine reagents are known to facilitate a variety of oxidative transformations on amides and other nitrogen-containing compounds. researchgate.net For example, N-iodosuccinimide can mediate the oxidation of the benzyl (B1604629) sp³ C-H bond in 2-alkyl-substituted benzamides, leading to intramolecular C-O bond formation. rawdatalibrary.net

The phenyl rings of the benzoyl and the 2-phenylpropyl groups are also susceptible to oxidation, although this typically requires harsh conditions and may lead to a mixture of products or degradation of the molecule.

Analysis of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The two phenyl rings in this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The amide group is an ortho-, para-directing deactivator for electrophilic substitution on the benzoyl ring. The bulky N-substituent may sterically hinder the ortho-positions. The phenyl group on the side chain is activated by the alkyl group, also directing incoming electrophiles to the ortho and para positions. The regioselectivity of these reactions would depend on the specific reagents and conditions used. For instance, benzamides can be synthesized via a direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine in the presence of a Brønsted superacid. nih.gov

Nucleophilic Acyl Substitution: The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives due to the resonance stabilization of the amide bond. Reactions with strong nucleophiles, such as organolithium reagents, can lead to the formation of ketones. researchgate.netnih.gov The steric hindrance provided by the bulky 2-methyl-2-phenylpropyl group might influence the rate of such reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl rings is generally difficult unless they are activated by strong electron-withdrawing groups.

Hydrolytic Stability and Degradation Pathways of the Amide Bond

The amide bond in this compound can be hydrolyzed to benzoic acid and 2-methyl-2-phenylpropylamine under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. researchgate.net

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The steric hindrance afforded by the bulky N-(2-methyl-2-phenylpropyl) group is expected to decrease the rate of hydrolysis compared to less substituted amides. researchgate.net Studies on the hydrolysis of N-substituted amides have shown that the rate is sensitive to the size of the substituent on the carbonyl carbon. researchgate.net

ConditionExpected ProductsRelative Rate
Acidic Hydrolysis (e.g., aq. HCl, heat)Benzoic acid, 2-methyl-2-phenylpropylammonium chlorideSlower due to steric hindrance
Basic Hydrolysis (e.g., aq. NaOH, heat)Sodium benzoate, 2-methyl-2-phenylpropylamineSlower due to steric hindrance

This is an interactive data table based on general principles of amide hydrolysis.

Investigation of Rearrangement Reactions Involving the Benzamide (B126) Moiety or Side Chains

While no specific rearrangement reactions have been reported for this compound, several classical rearrangements could potentially be induced under appropriate conditions. For example, the Hofmann rearrangement of primary amides leads to amines with one less carbon atom. However, as this compound is a secondary amide, it would not undergo a classical Hofmann rearrangement.

Rearrangement reactions involving the N-phenylpropyl side chain are conceivable under certain conditions, such as treatment with strong acids, which could potentially lead to carbocation intermediates and subsequent skeletal rearrangements. However, such reactions would likely require forcing conditions and may compete with other reaction pathways. The synthesis of N-phenylbenzamides through a proposed rearrangement intermediate from the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea has been reported. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

The hydrolysis of N-substituted amides has been studied kinetically. For N-methylacetamide, the activation energies for base-catalyzed, acid-catalyzed, and water-assisted hydrolysis have been estimated to be 21, 31, and 99 kJ/mol, respectively. researchgate.net Computational studies have also been performed to determine the activation energies for amide hydrolysis. researchgate.net

Kinetic studies on the breakdown of N-(hydroxymethyl)benzamide derivatives have shown a first-order dependence on hydronium and hydroxide ions, with the reaction being pH-independent at higher hydroxide concentrations. nih.gov The steric bulk of the 2-methyl-2-phenylpropyl group in the target molecule would likely influence the rate constants of similar transformations.

Reaction TypeInfluencing FactorsExpected Kinetic Profile
HydrolysispH, Temperature, Steric HindrancePseudo-first-order under constant pH
Nucleophilic Acyl SubstitutionNucleophile Strength, Solvent, Steric HindranceSecond-order

This is an interactive data table based on general kinetic principles of amide reactions.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of reactions involving this compound can be elucidated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify reaction intermediates and products, providing structural information to deduce reaction pathways. For instance, the characterization of N-(diisopropylphosphanyl)benzamide involved detailed NMR analysis. mdpi.com

IR Spectroscopy: The characteristic C=O stretch of the amide group (around 1650 cm⁻¹) can be monitored to follow the progress of reactions involving the carbonyl group, such as hydrolysis or reduction.

Mass Spectrometry: MS can be used to identify products and intermediates, and in some cases, to study gas-phase reaction mechanisms.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying reaction mechanisms, determining transition state structures, and calculating activation energies. rsc.orgrsc.orgacs.orgnih.gov Computational studies have been applied to understand amide bond formation, hydrolysis, and decomposition pathways. rsc.orgacs.orgnih.gov Such methods could be employed to model the reactivity of this compound and predict the influence of its bulky side chain on various reaction pathways.

Molecular Docking: While more commonly used in medicinal chemistry, molecular docking could be used to study interactions with catalysts or other reagents. nih.gov

Applications of N 2 Methyl 2 Phenylpropyl Benzamide in Advanced Chemical Research

N-(2-methyl-2-phenylpropyl)benzamide as a Versatile Synthetic Intermediate

This compound, a member of the broader class of N-substituted benzamides, holds potential as a versatile intermediate in organic synthesis. While specific research detailing the extensive applications of this particular compound is limited, its structural features—a bulky, non-planar substituent on the amide nitrogen—suggest several avenues for its utility in the construction of complex molecules and materials. The synthesis of such N-substituted benzamide (B126) derivatives can generally be achieved through various established methods, including the reaction of a substituted benzoic acid with an appropriate amine. nanobioletters.com

Building Block for the Construction of Complex Organic Molecules

The benzamide functional group is a cornerstone in the synthesis of a wide array of organic molecules. N-substituted benzamides, in particular, serve as crucial precursors for creating more intricate molecular architectures. nih.govresearchgate.netnih.gov The presence of the N-(2-methyl-2-phenylpropyl) group can influence the reactivity and selectivity of subsequent chemical transformations. For instance, this bulky group can act as a directing group in aromatic substitution reactions or as a chiral auxiliary in asymmetric synthesis, provided a chiral variant of the amine precursor is used.

The amide bond itself, while generally stable, can be cleaved under specific conditions to yield the corresponding amine and carboxylic acid, or it can be reduced to an amine. This reactivity allows for the introduction of the benzoyl and the 2-methyl-2-phenylpropyl moieties into a molecule, which can then be further elaborated. The synthesis of various benzamide derivatives has been explored as a pathway to biologically active compounds, highlighting the importance of the benzamide scaffold in medicinal chemistry. nih.govnih.gov

Precursor for Advanced Polymeric Materials Research

Benzamide-containing polymers, such as poly(p-benzamide), are known for their exceptional thermal stability and mechanical strength, forming the basis of high-performance materials like aramid fibers. While direct polymerization of this compound has not been extensively documented, its structure suggests it could be a valuable monomer or a modifying agent in polymer chemistry. The incorporation of bulky, non-planar side groups like N-(2-methyl-2-phenylpropyl) can disrupt polymer chain packing, leading to materials with altered solubility, processability, and potentially enhanced amorphous characteristics.

Research into triphenylamine-based aromatic poly(amide-imide)s has shown that the inclusion of a benzamide spacer can enhance the electrochemical and electrochromic stability of the resulting polymers. mdpi.com This suggests that monomers based on this compound could be explored for the synthesis of novel electroactive polymers with tailored properties. The synthesis of molecularly imprinted polymers has also utilized N-(2-arylethyl)-2-methylprop-2-enamides, which share structural similarities, as functionalized templates. mdpi.com

Illustrative Data on Benzamide-Containing Polymers

Polymer TypeMonomer(s)Key PropertiesPotential Application
Aromatic Polyamidep-Aminobenzoic acid derivativesHigh thermal stability, high tensile strengthHigh-performance fibers
Poly(amide-imide)sTriphenylamine-based diamines and diimidedicarboxylic acidsGood electrochemical stability, electrochromic propertiesElectrochromic devices
Molecularly Imprinted PolymersN-(2-arylethyl)-2-methylprop-2-enamides, divinylbenzeneHigh affinity for target biomoleculesSelective separation, sensors

This table provides illustrative data based on research on various benzamide-containing polymers and is intended to highlight the potential applications of polymers derived from this compound.

Role in Materials Science Research

The solid-state properties of benzamide and its derivatives have been a subject of interest since the discovery of polymorphism in benzamide crystals in 1832. wikipedia.org The arrangement of molecules in the crystalline lattice, governed by intermolecular interactions, dictates the material's physical properties.

Investigation of Non-Linear Optical (NLO) Properties in Solid-State Forms

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a material is highly dependent on its molecular structure and crystalline symmetry. Benzamide derivatives have been investigated as potential NLO materials. rsc.org For a molecule to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. The introduction of specific substituents on the benzamide core can influence the crystal packing and, consequently, the NLO activity.

While there is no specific data on the NLO properties of this compound, research on related compounds provides insights. For instance, the organic crystal N-benzyl-2-methyl-4-nitroaniline (BNA) has been studied for its quadratic NLO properties. researchgate.net Theoretical studies on various organic molecules have also been conducted to predict their hyperpolarizability, a key parameter for NLO activity. nih.govresearchgate.netrsc.org The bulky and asymmetric nature of the N-(2-methyl-2-phenylpropyl) group could potentially favor non-centrosymmetric packing, making it a candidate for NLO studies.

Calculated NLO Properties of Illustrative Organic Molecules

CompoundMethodFirst Hyperpolarizability (β) (esu)Second Hyperpolarizability (γ) (esu)
Benzene Derivative B-13Z-scan-0.9 x 10⁻¹² m/W (β)-
Benzene Derivative B-33Z-scan-1.2 x 10⁻¹² m/W (β)-
Ball-type CopperphthalocyanineDFT-Significantly better than urea

This table presents calculated non-linear optical properties for illustrative organic compounds to provide context for the potential investigation of this compound. Data is sourced from studies on related systems. nih.govrsc.org

Exploration of Solid-State Interactions and Their Influence on Material Behavior

The crystal structure of benzamides is often dictated by a network of intermolecular hydrogen bonds and π-π stacking interactions. rsc.orgnih.gov The N-H and C=O groups of the amide functionality are excellent hydrogen bond donors and acceptors, respectively. The phenyl rings provide opportunities for π-π stacking. The nature and strength of these interactions determine the crystal packing and can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org

Utilization in Ligand Design and Coordination Chemistry

The amide group possesses two potential donor atoms for coordination to a metal center: the oxygen and the nitrogen. While coordination through the carbonyl oxygen is more common, N-coordination is also possible. researchgate.net The versatility of the amide group makes benzamide derivatives attractive candidates for ligand design in coordination chemistry. mdpi.com The specific substituent on the nitrogen atom can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.

The this compound ligand could coordinate to metal ions to form complexes with interesting structural and potentially catalytic properties. The bulky substituent could create a specific coordination environment around the metal center, influencing its reactivity and selectivity in catalytic applications. While there are no specific reports on coordination complexes of this compound, the broader field of metal-amide chemistry is well-established, with applications ranging from catalysis to materials science. wikipedia.org The synthesis of metal complexes with various benzamide derivatives has been reported, demonstrating the feasibility of using such ligands in coordination chemistry. researchgate.netnih.gov

Potential as Ligands for Transition Metal Complexes in Catalysis

In the field of catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of these ligands, such as their electronic and steric characteristics, are crucial as they can significantly influence the catalytic activity, selectivity, and stability of the metal complex. google.com this compound possesses distinct structural features that suggest its potential as an effective ligand in transition metal-catalyzed reactions.

The primary coordination site in this compound is the amide functional group. The oxygen and nitrogen atoms of the amide possess lone pairs of electrons that can be donated to a vacant orbital of a transition metal, forming a stable complex. The nature of this coordination can be monodentate (binding through either the oxygen or nitrogen) or bidentate, depending on the reaction conditions and the metal center.

A key feature of this compound is the sterically demanding N-(2-methyl-2-phenylpropyl) group, also known as a neophyl-like substituent. The presence of this bulky group can impart several advantageous properties to a catalyst:

Enhanced Stability: The steric bulk can protect the metal center from unwanted side reactions, such as aggregation or decomposition, thus increasing the catalyst's lifetime.

Control of Reactivity: Sterically hindered ligands can limit the number of substrates that can coordinate to the metal center at one time, preventing the formation of undesired byproducts. researchgate.net

Influence on Selectivity: The spatial arrangement of bulky ligands can create a specific chiral pocket around the metal center, influencing the regioselectivity or stereoselectivity of a reaction. Research on ruthenium-based olefin metathesis, for instance, has shown that sterically tuned ligands are critical for the formation of hindered products. semanticscholar.org

Benzamide-derived structures have been successfully employed as ligands in various catalytic systems. For example, benzamide-derived phosphine (B1218219) ligands have proven highly effective in palladium-catalyzed amination of aryl chlorides, particularly for sterically congested substrates. researchgate.net The combination of the coordinating amide and the bulky alkyl group in this compound makes it a promising candidate for similar cross-coupling reactions.

The table below summarizes key transition metals and catalytic reactions where sterically demanding amide-type ligands could be applied.

Transition MetalCommon Catalytic ReactionsRole of Sterically Hindered Amide Ligand
Palladium (Pd)Cross-coupling (e.g., Buchwald-Hartwig, Suzuki), C-H ActivationEnhances catalyst stability and promotes reductive elimination; crucial for coupling hindered substrates. acs.org
Rhodium (Rh)Hydroformylation, C-H Functionalization, HydrogenationControls regioselectivity by directing substrate approach; can create chiral environments for asymmetric catalysis.
Ruthenium (Ru)Olefin Metathesis, Hydrogenation, Transfer HydrogenationIncreases catalyst activity and stability; enables the formation of sterically crowded alkenes. semanticscholar.org
Iron (Fe)C-H Arylation, Oxidation, ReductionModulates redox potential and can tolerate high steric hindrance in ortho C-H arylation of benzamides. nih.gov
Nickel (Ni)Cross-coupling, C-H FunctionalizationCan be used with less expensive metals; bulky ligands are key for achieving high turnover numbers.

Design of Chiral Auxiliaries and Directing Groups

The structure of this compound provides a robust scaffold that can be conceptually utilized in two critical areas of modern organic synthesis: as a directing group for C-H functionalization and as a foundational structure for the design of new chiral auxiliaries.

Potential in the Design of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a synthetic transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.net

While this compound itself is an achiral molecule, its framework is suitable for modification to create a chiral auxiliary. By introducing a stereocenter into its structure—for example, through the use of an enantiomerically pure building block for either the amine or the benzoic acid portion—a new chiral controller could be developed. The bulky N-(2-methyl-2-phenylpropyl) group would serve as a rigid and sterically influential component, which is essential for effective stereochemical control. This group would create a biased environment, forcing reagents to approach the reacting center from a specific direction, thereby leading to the preferential formation of one enantiomer over the other.

The development of such an auxiliary would follow the general principle of asymmetric synthesis, where a specific conformation is favored in the transition state due to the steric and electronic properties of the auxiliary. nih.gov

Application as a Directing Group

In the context of synthetic chemistry, a directing group is a functional group within a molecule that guides a catalyst to a specific, often remote, C-H bond, enabling its selective functionalization. youtube.com This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical synthetic route. rsc.org

The amide moiety within the this compound structure is a well-established and versatile directing group, particularly for transition metal-catalyzed ortho-C-H functionalization of the benzoyl ring. researchgate.net The reaction mechanism typically involves the coordination of the amide's carbonyl oxygen to a metal center (e.g., Palladium, Rhodium, Iron). This coordination forms a stable five- or six-membered metallacycle intermediate, which positions the metal catalyst in close proximity to the C-H bond at the ortho-position of the aromatic ring, facilitating its cleavage and subsequent functionalization. nih.gov

The N-substituent plays a critical role in this process. The bulky N-(2-methyl-2-phenylpropyl) group can enhance the stability of the metallacycle intermediate and influence the efficiency of the catalytic cycle. While extreme steric hindrance can sometimes impede reactions, recent studies have shown that appropriately designed catalysts can tolerate significant steric bulk, enabling the C-H arylation of various weakly coordinating benzamides. nih.gov The use of this compound as a substrate in C-H activation reactions could lead to the synthesis of complex, polysubstituted aromatic compounds.

The following table details examples of C-H functionalization reactions where a benzamide group serves as the directing element.

Reaction TypeMetal CatalystCoupling PartnerBond FormedReference Application
ArylationPd(II), Fe(III)Aryl Halides, Arylboronic AcidsC-CSynthesis of biaryl compounds and condensed ring systems. nih.govresearchgate.net
Silylation/GermanylationPd(II)Disilanes, DigermanesC-Si, C-GeIntroduction of silicon or germanium groups at the ortho-position. nih.gov
AlkenylationRh(III)Alkenes, AlkynesC-CFormation of styrenyl derivatives and other unsaturated products.
AminationPd(II), Cu(II)Amines, AzidesC-NDirect introduction of nitrogen-containing functional groups.
AnnulationRh(III), Pd(II)Alkynes, IsocyanidesC-CConstruction of heterocyclic rings such as isoquinolones and phenanthridinones. nih.govnih.gov

Future Research Directions and Perspectives on N 2 Methyl 2 Phenylpropyl Benzamide

Development of Highly Efficient and Selective Synthetic Routes

Traditional methods for synthesizing amides often involve stoichiometric coupling reagents, which can be expensive and generate significant waste. scielo.br The future synthesis of N-(2-methyl-2-phenylpropyl)benzamide will likely focus on catalytic, atom-economical, and environmentally benign methodologies.

Research should be directed towards applying modern catalytic systems that have shown promise for N-substituted amides. This includes transition-metal catalysts based on ruthenium, copper, or palladium that can facilitate amide bond formation directly from nitriles or alcohols, bypassing the need for carboxylic acid activation. scielo.brresearchgate.net The development of "green" synthetic protocols is also a priority. This could involve using water as a solvent or employing solvent-free reaction conditions, which have been shown to be effective for other amides. scielo.brresearchgate.net Given the steric hindrance in this compound, research into catalysts that are highly active and can overcome significant steric challenges will be crucial. rsc.org

Furthermore, the implementation of flow chemistry could offer significant advantages for the synthesis of this compound, allowing for precise control over reaction parameters, improved safety, and scalability.

Table 1: Comparison of Potential Synthetic Strategies

StrategyCurrent Approach (Typical)Future DirectionKey Advantages of Future Approach
Activation Stoichiometric Coupling Reagents (e.g., DCC, HATU) Transition-Metal Catalysis (e.g., Ru, Cu) scielo.brnumberanalytics.comAtom economy, lower cost, reduced waste.
Starting Materials Acyl Halides and Amines Nitriles, Alcohols, or Azides and Amines scielo.brorganic-chemistry.orgrsc.orgReadily available and more stable precursors.
Solvent Anhydrous Organic SolventsWater or Solvent-Free Conditions scielo.brresearchgate.netReduced environmental impact, improved safety.
Process Batch SynthesisContinuous Flow SynthesisEnhanced control, scalability, and safety.

Integration of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the formation of any intermediates or byproducts is essential. Future research will increasingly rely on Process Analytical Technology (PAT) to monitor these reactions in real-time.

Advanced in-situ spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a continuous stream of data from within the reaction vessel. mt.com For instance, ReactIR™ (in-situ FTIR) can be used to track the concentration profiles of the reactants, the reactive acid chloride intermediate (if applicable), and the final amide product, offering insights into reaction rates and endpoints. mt.com For reactions involving phosphorus-based reagents, ³¹P NMR could be employed to observe and characterize reactive phosphonium (B103445) species that act as intermediates. acs.org This detailed, real-time information is invaluable for rapidly optimizing reaction conditions, ensuring process safety, and guaranteeing the consistent quality of the final product.

Predictive Modeling of Reactivity and Selectivity through Machine Learning Approaches

The intersection of machine learning (ML) and chemistry offers a powerful new paradigm for accelerating chemical synthesis. pku.edu.cn Future efforts to synthesize this compound and other sterically hindered amides will benefit significantly from predictive modeling.

Researchers can develop ML algorithms trained on high-quality datasets of amide-forming reactions to predict reaction outcomes, such as yield and selectivity. nih.govaiche.org These models can use a variety of inputs, including quantum chemical calculations (e.g., Density Functional Theory) to generate molecular descriptors for reactants and catalysts. pku.edu.cn A key challenge is the availability of large, high-quality datasets, as models trained on incomplete literature data can yield unsatisfactory results. nih.govaiche.org

Future work should focus on generating curated datasets specifically for challenging amide couplings, including those with sterically demanding substrates. A well-trained ML model could then predict the optimal combination of catalyst, solvent, base, and temperature for the synthesis of this compound, drastically reducing the experimental effort required for optimization. nih.gov

Table 2: Machine Learning in Amide Synthesis

ML Model ComponentDescriptionRelevance to this compound
Input Data High-throughput experimental results, literature data. aiche.orgA curated dataset focusing on sterically hindered substrates would be created.
Features/Descriptors Molecular fingerprints, quantum chemical properties (DFT). pku.edu.cnDescriptors would capture the steric and electronic properties of the amine and benzoyl moieties.
Algorithms Random Forest, Neural Networks. pku.edu.cnnih.govModels would be trained to correlate input features with reaction yield and selectivity.
Predicted Output Reaction yield, optimal catalyst/solvent/reagents. nih.govacs.orgAccelerated discovery of a high-yielding, selective synthetic route.

Exploration of this compound in Novel Non-Biological Chemical Applications

While many benzamides are explored for their biological activity, the unique structure of this compound makes it an interesting candidate for non-biological applications in materials science and catalysis. The presence of the bulky 2-methyl-2-phenylpropyl group can impart specific physical properties such as increased thermal stability, altered solubility, and unique conformational preferences.

Future research could investigate its use as:

A monomer or additive in polymer synthesis: The bulky side group could influence polymer chain packing, leading to materials with tailored mechanical or thermal properties.

A scaffold for novel organocatalysts or ligands: The amide framework can be functionalized to create chiral ligands for asymmetric catalysis, where the steric bulk could play a key role in controlling stereoselectivity.

A component in supramolecular chemistry: The defined shape and potential for hydrogen bonding could be exploited in the design of self-assembling molecular architectures.

Contribution to Fundamental Understanding of Amide Chemistry

The amide bond is one of the most important functional groups in chemistry and biology, and its fundamental properties are of enduring interest. nih.gov The C-N bond of an amide has partial double-bond character due to resonance, which restricts rotation and enforces a planar geometry. nih.gov

This compound, with its significant steric crowding around the nitrogen atom, serves as an excellent model system to probe the limits of this planarity and the energetics of bond rotation. The steric clash between the bulky N-substituent and the benzoyl group could lead to a distorted, non-planar amide bond or a significantly higher barrier to rotation. researchgate.net

Future fundamental studies could employ a combination of advanced techniques to investigate these effects:

Variable-Temperature NMR (VT-NMR): To measure the rotational barrier around the amide C-N bond and study the dynamics of conformational exchange. nih.govresearchgate.net

X-ray Crystallography: To determine the precise bond lengths and angles in the solid state and quantify any deviation from planarity.

Computational Chemistry: To model the conformational landscape and calculate the energetic penalties associated with non-planar geometries.

By studying this sterically encumbered molecule, researchers can gain deeper insights into how steric strain influences amide bond structure, stability, and reactivity—knowledge that is broadly applicable, from materials design to the folding and function of proteins. nih.gov

Q & A

Q. What are the established synthetic routes for N-(2-methyl-2-phenylpropyl)benzamide, and how can reaction conditions be optimized?

this compound is synthesized via multi-step organic reactions. A common approach involves coupling 2-methyl-2-phenylpropylamine with benzoyl chloride derivatives under anhydrous conditions. Evidence from analogous compounds (e.g., 4-chloro-N-(2-methylpropyl)benzamide) suggests using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts, with yields optimized at 0–5°C to minimize side reactions . For more complex variants, Suzuki-Miyaura cross-coupling may introduce functional groups (e.g., boronate esters) to the benzamide core, requiring palladium catalysts and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the tertiary carbon in the 2-methyl-2-phenylpropyl moiety and the benzamide carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C18_{18}H21_{21}NO, calculated 267.16 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For example, analogous compounds (e.g., N–((2–Acetylphenyl)carbamothioyl)benzamide) were resolved via charge-flipping algorithms in SUPERFLIP, confirming hydrogen bonding and torsional angles in the benzamide backbone . For disordered structures, twin refinement in SHELXL improves accuracy .

Q. What computational strategies predict the biological activity of this compound analogues?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with biological targets. For instance, benzamide derivatives with thiadiazole moieties showed enhanced anticancer activity when their HOMO-LUMO gaps were minimized (<4 eV), correlating with reactivity . MD simulations (GROMACS) further evaluate binding stability to receptors like EGFR or PARP .

Q. How do substituents on the benzamide core influence structure-activity relationships (SAR)?

Studies on fluorinated benzamides (e.g., 4-fluoro-N-(furan-2-ylmethyl)benzamide) reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability by reducing CYP450-mediated oxidation. Conversely, bulky substituents (e.g., 2-methylpropyl) improve lipophilicity (logP >3) but may reduce solubility, necessitating formulation optimization .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Yield variations often stem from differences in solvent purity, catalyst loading, or reaction scale. For example, Pd/C-catalyzed hydrogenation of nitro intermediates may show lower yields (<50%) if residual moisture is present, whereas anhydrous conditions improve efficiency (>80%) . Systematic DOE (design of experiments) protocols are recommended to identify critical parameters .

Q. What strategies validate the reproducibility of biological assays involving this compound?

  • Positive Controls : Compare with known benzamide-based inhibitors (e.g., Flecainide derivatives) to benchmark activity .
  • Dose-Response Curves : Use at least three independent replicates to calculate IC50_{50} values with 95% confidence intervals .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify half-life (t1/2_{1/2}) to identify species-specific differences .

Methodological Tools and Resources

Q. Which software packages are essential for analyzing crystallographic and spectroscopic data?

  • Crystallography : SHELX suite (structure solution/refinement) and WinGX (data integration) .
  • Spectroscopy : MestReNova (NMR processing) and OpenChrom (HPLC-MS integration) .

Q. How can researchers access reliable structural data for benchmarking?

PubChem (CID: 95133 for analogous compounds) provides validated InChI keys, SMILES strings, and crystallographic data . Avoid non-peer-reviewed platforms like BenchChem .

Ethical and Safety Considerations

Q. What safety protocols are critical during large-scale synthesis?

  • Handling Benzoyl Chloride : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory effects .
  • Waste Disposal : Quench reactive intermediates (e.g., organoborates) with aqueous NaHCO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.